An In-Depth Technical Guide to (+)-3-Bromocamphor: Physicochemical Properties and Synthetic Methodologies
An In-Depth Technical Guide to (+)-3-Bromocamphor: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-3-Bromocamphor, a halogenated derivative of the bicyclic monoterpene camphor, is a chiral molecule that serves as a versatile building block in organic synthesis. Its rigid, well-defined stereochemical structure makes it an important starting material and chiral auxiliary in the preparation of enantiomerically pure compounds, a critical aspect in the field of drug development and material science. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-3-Bromocamphor, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data. While direct involvement in specific biological signaling pathways is not extensively documented, the known activities of related camphor derivatives suggest potential areas for future investigation.
Physicochemical Properties
The physical and chemical properties of (+)-3-Bromocamphor are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of (+)-3-Bromocamphor
| Property | Value | Reference(s) |
| IUPAC Name | (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | [1] |
| Synonyms | (+)-Camphor bromide, endo-(1R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | [2] |
| CAS Number | 10293-06-8 | [3] |
| Molecular Formula | C₁₀H₁₅BrO | [1] |
| Molecular Weight | 231.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 75-77 °C | |
| Boiling Point | 274 °C | [2] |
| Optical Rotation | [α]20/D +136° ± 3° (c=1 in ethanol) | |
| Solubility | Soluble in ethanol and chloroform. Almost insoluble in water. | [2][4] |
Table 2: Spectral Data Summary for (+)-3-Bromocamphor
| Spectroscopic Technique | Key Features and Data Source |
| ¹H NMR | Spectra available from various databases. Assignments can be complex due to the bicyclic structure. |
| ¹³C NMR | Spectra available, showing the 10 distinct carbon environments. |
| Infrared (IR) | Characteristic C=O stretch for the ketone, and C-Br stretching frequencies. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern due to the bromine isotope distribution. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of (+)-3-Bromocamphor are crucial for its application in research and development.
Synthesis of (+)-3-Bromocamphor from (+)-Camphor
A common method for the synthesis of (+)-3-Bromocamphor involves the direct bromination of (+)-camphor. Several variations of this procedure exist, with differences in solvents and reaction conditions.[5][6]
Example Protocol:
-
Reaction Setup: Dissolve (+)-camphor (0.1 mol, 15.2 g) in a suitable organic solvent (e.g., 3.0 mL of carbon tetrachloride) in a round-bottom flask equipped with a dropping funnel and a condenser.[5]
-
Bromination: Heat the solution to 80°C. Add bromine (0.1 mol, 8.0 g) dropwise over 1 hour.[5]
-
Reaction Completion: Stir the mixture at 80°C for an additional 5 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent by distillation under reduced pressure.[5]
-
Hydrolysis and Recrystallization: To the residue, add 95% ethanol (10.0 mL) and sodium hydroxide (0.02 mol, 0.80 g). Reflux the mixture for 2 hours.[5] Gradually cool the solution to room temperature to induce crystallization.
-
Isolation: Filter the crystallized product and dry to obtain (+)-3-Bromocamphor.[5]
Purification by Recrystallization
Recrystallization is a standard method to purify the crude (+)-3-Bromocamphor product.[7][8] The choice of solvent is critical for obtaining high purity crystals. Ethanol is a commonly used solvent.[6]
Example Protocol:
-
Dissolution: Dissolve the crude (+)-3-Bromocamphor in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Spectral Data Analysis
Detailed spectral analysis is essential for the structural confirmation and purity assessment of (+)-3-Bromocamphor.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra of (+)-3-Bromocamphor exhibit characteristic signals corresponding to its bicyclic structure. Due to the rigid framework, the proton and carbon environments are distinct, leading to a complex but interpretable spectrum. The presence of the bromine atom causes a downfield shift for the adjacent carbon and proton. Spectral data can be found in various online databases.[4][9][10][11][12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum of (+)-3-Bromocamphor is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1750 cm⁻¹. The C-Br stretching frequency is also observable in the fingerprint region.
Mass Spectrometry
The mass spectrum of (+)-3-Bromocamphor shows a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.[15][16][17][18]
Biological Activity and Signaling Pathways
While (+)-3-Bromocamphor is widely utilized as a synthetic intermediate, its direct biological activities and interactions with specific signaling pathways are not well-documented in publicly available literature. However, the broader class of camphor derivatives has been investigated for various biological effects, including anticancer and neurological activities.[19][20][21]
For instance, some camphor derivatives have been shown to induce cancer cell death through the ROS-mediated mitochondrial apoptosis pathway.[22][19] This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
Furthermore, camphor itself has been shown to interact with Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in sensory perception, including pain and temperature.[23][24][25] This suggests that brominated camphor derivatives could potentially modulate these or other ion channels.
A study on the related compound, 5-exo-bromocamphor, demonstrated its interaction with the cytochrome P-450 enzyme system, indicating that brominated camphors can be metabolized and potentially influence cellular processes through this pathway.[26]
Given the lack of direct evidence for (+)-3-Bromocamphor, a hypothetical signaling pathway diagram is presented below based on the known activities of other camphor derivatives, suggesting a potential area of investigation.
Disclaimer: This diagram represents a potential mechanism of action based on studies of related compounds and is intended for illustrative and research guidance purposes only. The direct involvement of (+)-3-Bromocamphor in this pathway has not been experimentally confirmed.
Conclusion
(+)-3-Bromocamphor is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis and purification are achievable through established laboratory protocols. While its direct biological signaling pathway interactions remain an area for future research, the activities of related camphor derivatives provide intriguing possibilities for its potential application in drug development, particularly in the areas of oncology and neurology. This guide serves as a comprehensive resource for scientists and researchers working with this versatile compound.
References
- 1. 3-Bromocamphor, (+)- | C10H15BrO | CID 512864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Bromocamphor, (+)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. KR0129115B1 - Method of manufacturing 3-bromo camphor - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. D-3-BROMOCAMPHOR(76-29-9) 13C NMR spectrum [chemicalbook.com]
- 10. D-3-BROMOCAMPHOR(76-29-9) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. whitman.edu [whitman.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
- 24. jneurosci.org [jneurosci.org]
- 25. Camphor activates and strongly desensitizes the transient receptor potential vanilloid subtype 1 channel in a vanilloid-independent mechanism. | Sigma-Aldrich [sigmaaldrich.com]
- 26. Interaction of 5-bromocamphor with cytochrome P-450 cam. Production of 5-ketocamphor from a mixed spin state hemoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
